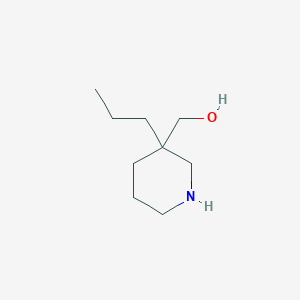

(3-Propylpiperidin-3-YL)methanol

Overview

Description

“(3-Propylpiperidin-3-YL)methanol” is a chemical compound with the CAS Number: 915925-19-8. It has a molecular weight of 157.26 and its IUPAC name is (3-propyl-3-piperidinyl)methanol . It is a solid at room temperature .

Molecular Structure Analysis

The molecular formula of “(3-Propylpiperidin-3-YL)methanol” is C9H19NO . The InChI code is 1S/C9H19NO/c1-2-4-9(8-11)5-3-6-10-7-9/h10-11H,2-8H2,1H3 .

Physical And Chemical Properties Analysis

“(3-Propylpiperidin-3-YL)methanol” is a solid at room temperature . It has a molecular weight of 157.26 and a density of 0.905g/cm3 . The boiling point is 240ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Cytotoxic Activity

(P. Sambasiva Rao et al., 2014) explored the synthesis of novel isoxazole derivatives involving (3-Propylpiperidin-3-YL)methanol. These compounds exhibited potent cytotoxicity against various human cancer cell lines, highlighting potential applications in cancer research and therapy.

Electrophoresis Device with Electrochemical Derivatization

A study by (M. Santos et al., 2017) developed a hybrid electrophoresis device for the electro-oxidation of primary alcohols, including (3-Propylpiperidin-3-YL)methanol. This technology could be applied in various fields, such as environmental monitoring or healthcare.

Impact on Lipid Dynamics

Research conducted by (Michael H. L. Nguyen et al., 2019) showed that methanol significantly affects lipid dynamics in biological membranes. This has implications for the study of transmembrane proteins and peptides, potentially affecting fields like biochemistry and pharmacology.

Enantiodiscrimination of α-Racemic Carboxylic Acids

A study by (Martyna Malinowska et al., 2020) utilized derivatives of (3-Propylpiperidin-3-YL)methanol for the enantiodiscrimination of α-racemic carboxylic acids. This research contributes to chiral chemistry, enhancing methods for determining enantiomeric excess in chemical samples.

Novel Chiral Ligands for Catalytic Addition

(C. Alvarez-Ibarra et al., 2010) developed novel chiral ligands based on (3-Propylpiperidin-3-YL)methanol. These ligands showed unique behavior in stereoselective catalytic reactions, which is significant for asymmetric synthesis in organic chemistry.

Ultrasensitive Detection of Methanol

In the study by (Jianzhong Zheng et al., 2019), a sensor based on Y2O3 was developed for the ultrasensitive detection of methanol. This has applications in environmental monitoring and food safety inspection, given methanol's toxicity.

Huisgen 1,3-Dipolar Cycloadditions Catalysis

(Salih Ozcubukcu et al., 2009) investigated a new ligand for catalyzing Huisgen 1,3-dipolar cycloadditions. This catalysis is crucial in organic chemistry, particularly in click chemistry applications.

Bioavailability in Intestinal Cells

(Xiumin Chen et al., 2016) reported on the bioavailability of certain compounds, including (3-Propylpiperidin-3-YL)methanol derivatives, in intestinal cells. This research is relevant for understanding the absorption and metabolism of these compounds in the human body.

properties

IUPAC Name |

(3-propylpiperidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-4-9(8-11)5-3-6-10-7-9/h10-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLDBBBTGCAHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCNC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660756 | |

| Record name | (3-Propylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915925-19-8 | |

| Record name | (3-Propylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

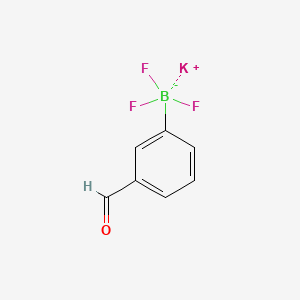

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

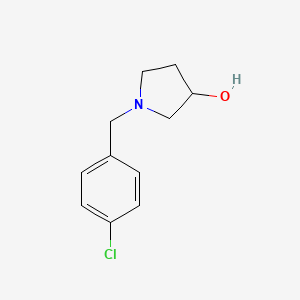

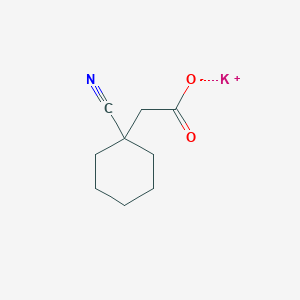

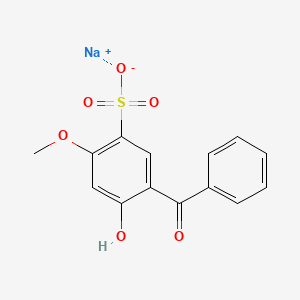

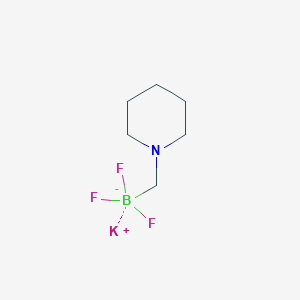

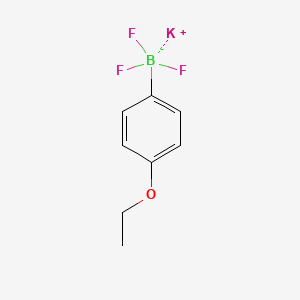

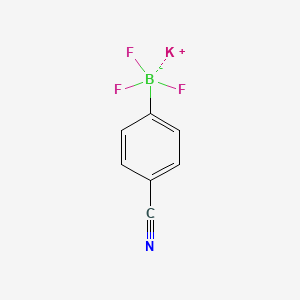

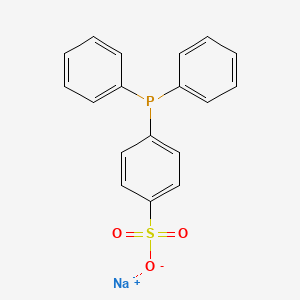

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B1371531.png)

![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B1371549.png)